molecular formula C13H13N3O2 B1450117 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide CAS No. 2306217-11-6

2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide

Cat. No.: B1450117
CAS No.: 2306217-11-6
M. Wt: 243.26 g/mol
InChI Key: BGRLRIWUHJXGSK-UHFFFAOYSA-N
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Description

2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Convenient Synthesis and Tautomeric Structure : The synthesis of related quinoxaline derivatives involves 1,3-dipolar cycloaddition reactions, leading to compounds with potential for further chemical modifications. These synthesized compounds, including various quinoxaline oxides, have their tautomeric structures analyzed through spectral data, indicating the versatility of quinoxaline derivatives in chemical synthesis H. Kim et al., 1990.

Anionic Ring Opening : Studies on norbornenes fused to heterocycles, including quinoxaline derivatives, show that these compounds can undergo anionic ring opening in basic media. This process yields new derivatives with potential for further exploration in medicinal chemistry A. R. Hergueta et al., 2004.

Photoinduced Processes and Biological Properties

Spectroscopic Characterization and Photoinduced Processes : Quinoxaline derivatives have been studied for their photoinduced processes using EPR spectroscopy. This research contributes to understanding the photobiological activities of these compounds and their potential applications in designing light-responsive materials Z. Barbieriková et al., 2014.

Synthesis for Biological Evaluation

New Derivatives with Cytotoxic Properties : Research on the synthesis and biological evaluation of new quinoxaline derivatives, including those with N-oxide functionalities, shows that these compounds exhibit cytotoxic properties against human tumor cell lines. This highlights the potential of quinoxaline derivatives in the development of anticancer therapies B. Solano et al., 2007.

Algicidal Activities : The synthesis of novel quinoxaline derivatives with specific substitutions has demonstrated good algicidal activities against aquatic algae. This suggests the potential for these compounds in managing algal blooms in aquatic environments H. Kim et al., 2000.

Mechanism of Action

Biochemical Pathways

Hydroxyvarenicline N-Oxide is likely to affect multiple biochemical pathways due to its complex structure and potential interactions with various targets. The exact pathways and their downstream effects are currently unknown and are a subject of ongoing research .

Pharmacokinetics

It has been shown to be metabolized by CYP450 enzymes

Result of Action

Given its complex structure and potential interactions with various targets, it is likely to have diverse effects at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with 2-oxoglutarate-dependent oxygenases, which are involved in various biochemical transformations such as hydroxylation, desaturation, and ring formation . These interactions are crucial for the compound’s role in metabolic processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, oxidative DNA damage caused by 8-oxo-7,8-dihydro-2’-deoxyguanosine can lead to genome instability, which is associated with cancer and neurological diseases . This compound’s ability to regulate gene transcription and sense cellular oxidative stress highlights its importance in cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with 2-oxoglutarate-dependent oxygenases involves binding to the active site metal and coordinating with the enzyme’s core structure . These interactions are essential for the compound’s biochemical activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, the oxidation product of a related compound, N-[(8R)-2-methoxy-5,6,7,8,9,10-hexahydro-6,9-methanocyclohepta[b]indol-8-yl]acetamide, was studied for its stability and interaction with biomolecules . These findings suggest that the temporal effects of this compound are crucial for understanding its biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that varying dosages can lead to different threshold effects, as well as toxic or adverse effects at high doses. For instance, the effects of 6-OXO, a related compound, were studied in resistance-trained males, showing significant increases in free testosterone and dihydrotestosterone levels with different dosages . These findings highlight the importance of dosage in determining the compound’s effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, 2-oxocarboxylic acids, including 2-oxoglutarate, are involved in the tricarboxylic acid cycle and other metabolic pathways . These interactions are essential for the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. For instance, the acetate of 5,6,7,8,9,10-hexahydro-6,9-methanobenzocyclo-octen-11-one oxime was studied for its transport and distribution properties . These findings provide insights into the compound’s cellular dynamics.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. For example, the subcellular localization of Zea mays lipoxygenases and oxo-phytodienoate reductase 2 was studied to understand their activity and function . These findings highlight the importance of subcellular localization in determining the compound’s biochemical properties.

Properties

IUPAC Name

8-oxido-5,14-diaza-8-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-13-6-16(18)12-3-10-8-1-7(4-14-5-8)9(10)2-11(12)15-13/h2-3,6-8,14H,1,4-5H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRLRIWUHJXGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC4=C(C=C23)NC(=O)C=[N+]4[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide
Reactant of Route 2
2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide
Reactant of Route 3
2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide
Reactant of Route 4
2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide
Reactant of Route 5
2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide
Reactant of Route 6
Reactant of Route 6
2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide

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